1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane
Description
1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane is a complex organic compound that features a unique structure combining a naphthalene ring, a triazine ring, and an azepane ring
Properties
IUPAC Name |
1-(5-naphthalen-1-yl-1,2,4-triazin-3-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-6-13-23(12-5-1)19-21-18(14-20-22-19)17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,1-2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABMHOLOPVGKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CN=N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazine ring through a cyclization reaction involving appropriate precursors. The naphthalene ring is then introduced via a coupling reaction, followed by the formation of the azepane ring through a ring-closing reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce partially or fully reduced triazine or azepane rings .
Scientific Research Applications
1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane can be compared with other similar compounds, such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound also features a naphthalene ring but differs in its functional groups and overall structure.
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds share the triazine ring but have different substituents and biological activities.
The uniqueness of 1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)azepane lies in its combination of the naphthalene, triazine, and azepane rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
